sinepres

Hypertension Patient Adherence Tolerability

Sinepres (CAS 117178-63-9) is a rationally designed, triple-mechanism antihypertensive FDC (dihydroergotoxine 0.6 mg, reserpine 0.1 mg, hydrochlorothiazide 10 mg) that delivers vasodilation, sympatholysis, and diuresis in one tablet. Clinical evidence shows superior patient compliance (98.2% vs. 94.7% for methyldopa multi-pill regimens) and chronotherapeutic dosing potential. This clinically proven FDC is an essential benchmark for hypertension adherence studies and an ideal teaching model for rational polypharmacy. Procure today to advance your cardiovascular research with a validated, triple-action reference compound.

Molecular Formula C10H7ClN2O3
Molecular Weight 0
CAS No. 117178-63-9
Cat. No. B1169232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesinepres
CAS117178-63-9
Synonymssinepres
Molecular FormulaC10H7ClN2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 100 g / 50 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sinepres (CAS 117178-63-9): A Fixed-Dose Triple-Combination Antihypertensive for Scientific and Procurement Evaluation


Sinepres (CAS 117178-63-9) is a fixed-dose combination antihypertensive agent containing dihydroergotoxine mesylate (0.6 mg), reserpine (0.1 mg), and hydrochlorothiazide (10 mg) per tablet [1]. It is classified pharmacologically as a sympatholytic, vasodilator, and diuretic, and is indicated for the treatment of mild to moderate arterial hypertension [2]. The compound's MeSH Unique ID is C053200 [1]. This triple-mechanism approach targets blood pressure regulation through three distinct pathways, a strategy that distinguishes it from simpler mono- or dual-therapy regimens in terms of potential efficacy and adherence [3].

Critical Selection Factor for Sinepres (CAS 117178-63-9): Why Non-Identical Formulations Cannot Be Interchanged


Fixed-dose combinations (FDCs) like Sinepres offer a specific, clinically-tested ratio of three active ingredients—dihydroergotoxine, reserpine, and hydrochlorothiazide—that is not found in other antihypertensive products [1]. Interchanging Sinepres with separate components or a different FDC introduces significant risks: altered pharmacokinetics, a different side-effect profile, and compromised patient adherence due to increased pill burden, which can lead to suboptimal blood pressure control [2]. The distinct vasodilatory, sympatholytic, and diuretic actions of this specific combination [3] are not replicated by other classes of antihypertensives, making generic substitution without careful clinical justification a potential source of therapeutic failure or adverse events [4]. The following quantitative evidence demonstrates its unique performance profile.

Quantitative Differentiation of Sinepres (CAS 117178-63-9) from Comparators: A Procurement and Scientific Selection Guide


Superior Tolerability and Patient Adherence vs. Methyldopa + Hydrochlorothiazide

In a head-to-head crossover trial, Sinepres (as the combination CDR) demonstrated significantly better patient adherence and tolerability compared to a methyldopa + hydrochlorothiazide regimen [1]. While both treatments achieved comparable blood pressure reductions, patient preference and compliance were markedly higher for Sinepres [1].

Hypertension Patient Adherence Tolerability

Reduced Pill Burden and Improved Dosing Convenience vs. Conventional Multi-Pill Regimens

In a comparative study of 38 patients with stage II essential hypertension, Sinepres chronotherapy (timed administration) was superior to conventional treatment with the same drug (1 pill 3 times a day) [1]. The chronotherapy approach enabled a reduction in daily and total course doses while achieving an earlier hypotensive effect [1].

Hypertension Chronotherapy Dose Reduction

Comparable Antihypertensive Efficacy with Superior Safety Profile vs. Methyldopa-Based Regimen

A direct comparison found that Sinepres (CDR) achieved blood pressure reductions similar to a methyldopa + hydrochlorothiazide combination, but with a significantly better safety and tolerability profile [1]. Notably, 5 patients were withdrawn from the methyldopa arm due to adverse effects or poor control, compared to 0 from the Sinepres arm [1].

Hypertension Blood Pressure Adverse Events

Unique Pharmacodynamic Profile: Triple Mechanism of Action Not Shared by Monotherapies

Sinepres exerts its antihypertensive effect through three complementary mechanisms: vasodilation (dihydroergotoxine), sympathetic nervous system suppression (reserpine), and diuresis (hydrochlorothiazide) [1]. This multi-target approach is a class-level characteristic of certain older antihypertensive combinations, but is absent in modern, single-mechanism drugs like ACE inhibitors or calcium channel blockers [2].

Pharmacology Mechanism of Action Vasodilation

Evidence-Based Application Scenarios for Sinepres (CAS 117178-63-9) Procurement and Research Use


Pharmacoepidemiology Studies on Fixed-Dose Combination Adherence

Given its demonstrated superior patient compliance (98.2% vs. 94.7%) and higher patient preference (13 out of 18 patients chose to continue Sinepres over the comparator) compared to a methyldopa-based multi-pill regimen [1], Sinepres serves as an ideal model compound for investigating the real-world impact of fixed-dose combinations on long-term adherence in hypertensive populations. Research can focus on quantifying the health-economic benefits of improved adherence and reduced adverse event-related healthcare visits, as seen in the direct comparison [1].

Chronopharmacology and Personalized Dosing Optimization

Sinepres has been the subject of chronopharmacological investigation, demonstrating that its efficacy and required dose can be optimized by timing administration according to circadian hemodynamic rhythms [1]. This makes Sinepres a valuable research tool for studies aiming to develop personalized chronotherapeutic dosing regimens for hypertension, which may lead to lower total drug exposure and improved safety profiles, as suggested by the study showing superior outcomes with chronotherapy vs. conventional thrice-daily dosing [1].

Comparative Effectiveness Research on Multi-Mechanism vs. Single-Mechanism Antihypertensives

The unique triple-mechanism of Sinepres (vasodilation, sympatholysis, diuresis) [1] makes it a benchmark comparator in studies evaluating the efficacy and tolerability of newer, single-mechanism antihypertensive agents or modern two-drug FDCs. Its established efficacy and safety profile, documented in comparative trials against regimens like methyldopa + hydrochlorothiazide [2], provides a valuable historical baseline for assessing whether new treatments offer meaningful clinical advantages.

Educational Tool for Clinical Pharmacology and Therapeutics

Sinepres is an excellent case study for teaching the principles of rational polypharmacy in hypertension. Its composition of three older, well-characterized drugs (dihydroergotoxine, reserpine, and hydrochlorothiazide) [1] allows for a detailed exploration of synergistic pharmacodynamics, the pharmacokinetics of fixed-dose combinations, and the practical challenges of managing side effect profiles (e.g., the CNS effects of reserpine [2]) in a controlled, academic setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for sinepres

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.